molecular formula C19H20N2O4S B10958236 2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10958236
M. Wt: 372.4 g/mol
InChI Key: ONVWUSUHIHLQTL-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a tetrahydrobenzothieno pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the preparation of thieno[3,2-d]pyrimidinones from thiophene derivatives. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of the trimethoxyphenyl group and the tetrahydrobenzothieno pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2O4S/c1-23-12-8-10(9-13(24-2)16(12)25-3)17-20-18(22)15-11-6-4-5-7-14(11)26-19(15)21-17/h8-9H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

ONVWUSUHIHLQTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2

Origin of Product

United States

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